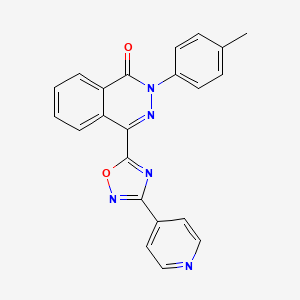

4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one

説明

特性

IUPAC Name |

2-(4-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N5O2/c1-14-6-8-16(9-7-14)27-22(28)18-5-3-2-4-17(18)19(25-27)21-24-20(26-29-21)15-10-12-23-13-11-15/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHIJXQLPLIBHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=NC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide.

Coupling with the pyridine ring: The oxadiazole intermediate can be coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

Formation of the phthalazinone core: The final step involves the cyclization of the intermediate with a phthalic anhydride derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tolyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions could target the oxadiazole ring or the pyridine ring, potentially leading to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo various substitution reactions, particularly electrophilic aromatic substitution on the pyridine or tolyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through various in vitro and in vivo assays.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a potential candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

作用機序

The mechanism of action of 4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

類似化合物との比較

Similar Compounds

4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one: Similar structure but with a phenyl group instead of a tolyl group.

4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2-(m-tolyl)phthalazin-1(2H)-one: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

The uniqueness of 4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs

生物活性

The compound 4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one is a novel derivative that combines the pharmacophores of phthalazinones and oxadiazoles. This compound is being investigated for its potential biological activities, particularly in the context of anticancer properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Recent studies have shown that using ultrasonic irradiation can enhance yields and reduce reaction times compared to conventional methods . Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Properties

Recent research highlights the compound's significant anti-proliferative activity against various cancer cell lines. For instance, derivatives including this compound have demonstrated selective cytotoxic effects on liver (HepG2) and breast (MCF-7) cancer cells while sparing normal fibroblasts (WI-38) .

Mechanisms of Action:

- Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases, leading to reduced proliferation rates in cancer cells.

- Apoptosis Induction : It has been shown to elevate levels of pro-apoptotic markers such as p53 and caspase 3 while down-regulating cyclin-dependent kinase 1 (cdk1), indicating a shift towards apoptosis in treated cells .

- Enzyme Inhibition : Molecular docking studies suggest that this compound inhibits key enzymes involved in cancer progression, such as MAPK and topoisomerase II .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Cell Lines Tested |

|---|---|---|

| Anti-proliferative | Significant reduction in cell viability | HepG2, MCF-7, WI-38 |

| Apoptosis Induction | Increased levels of p53 and caspase 3 | HepG2 |

| Enzyme Inhibition | Inhibition of MAPK and Topo II | HepG2 |

Case Studies

In a recent study, compounds derived from phthalazinone scaffolds were evaluated for their anticancer potential. The study found that certain derivatives exhibited a remarkable ability to inhibit cell growth in HepG2 cells by inducing apoptosis . Furthermore, these compounds were tested for their effects on gene expression related to cell cycle regulation and apoptosis pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one?

- The synthesis typically involves sequential steps:

Oxadiazole ring formation : Condensation of nitriles with hydroxylamine derivatives under basic conditions .

Phthalazinone core synthesis : Cyclization of phthalic anhydride derivatives with hydrazine .

Coupling reactions : Suzuki or Ullmann couplings to attach the p-tolyl and pyridinyl groups .

- Purification often employs column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirms substituent positions and aromatic proton environments .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- FT-IR : Identifies functional groups (e.g., C=N in oxadiazole at ~1600 cm⁻¹) .

Q. How is the compound’s preliminary biological activity assessed?

- In vitro cytotoxicity assays : Tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB protocols .

- Enzyme inhibition studies : Screened against kinases or oxidoreductases via fluorometric/colorimetric readouts .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound?

- Traditional vs. microwave methods :

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 8–12 hours | 30–60 minutes |

| Yield (%) | 50–65% | 75–90% |

| Purity | Moderate | High |

- Microwaves enhance dipole polarization, accelerating reaction kinetics and reducing side products .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for oxadiazole derivatives?

Molecular docking : Validate binding poses with FLAP’s hydrophobic pocket.

Metabolic stability assays : Assess cytochrome P450 interactions to rule out false negatives.

Crystallographic validation : Use X-ray structures to confirm substituent orientation .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Crystallography workflow :

Data collection : Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K).

Refinement : SHELX software for solving and refining structures (R-factor < 0.05) .

- Key insights :

Q. What experimental designs address low solubility in biological assays?

- Approaches :

- Co-solvent systems : DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).

- Nanoformulation : Liposomal encapsulation improves bioavailability .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at non-critical positions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。